molecular formula C10H7NO5S B10757916 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid CAS No. 881033-52-9

3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B10757916
CAS No.: 881033-52-9
M. Wt: 253.23 g/mol
InChI Key: JGZSWLHKOMFYHS-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid is an organic compound belonging to the class of thienopyridines. Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. The thiophene ring is a five-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine ring is a six-membered ring consisting of five carbon atoms and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this enzyme, leading to modulation of its activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-B]pyridine-2-carboxamidine
  • Thieno[2,3-B]pyridine-2-carboxylic acid derivatives

Uniqueness

3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxymethoxy group allows for unique interactions with molecular targets, differentiating it from other thienopyridine derivatives .

Properties

CAS No.

881033-52-9

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

3-(carboxymethoxy)thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H7NO5S/c12-6(13)4-16-7-5-2-1-3-11-9(5)17-8(7)10(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

JGZSWLHKOMFYHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2OCC(=O)O)C(=O)O

Origin of Product

United States

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